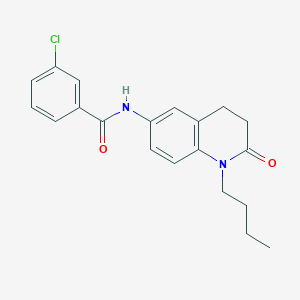

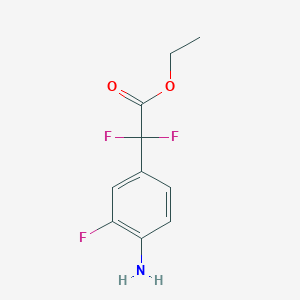

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide” is complex. For example, similar compounds have been found to contain multiple types of bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and various ring structures .Chemical Reactions Analysis

The chemical reactions involving “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide” are a subject of ongoing research. This compound is known for its unique properties and potential applications in diverse scientific research.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide” are determined by its molecular structure. For example, similar compounds have been found to contain a total of 43 atoms, including Hydrogen, Carbon, Nitrogen, and Oxygen atoms .Aplicaciones Científicas De Investigación

Antimalarial Applications

N-tert-Butyl isoquine, a 4-aminoquinoline derivative, has been developed for antimalarial purposes. It was selected due to its excellent activity against Plasmodium falciparum and rodent malaria parasites, showcasing the potential of quinoline derivatives in treating malaria (O’Neill et al., 2009).

Stroke Treatment

Recent advancements in tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment have shown these compounds possess promising therapeutic applications. They exhibit potent thrombolytic activity and free radical scavenging power, highlighting the importance of quinoline derivatives in developing new treatments for cerebral ischemia (Marco-Contelles, 2020).

Synthetic Methodologies

The synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions has been facilitated by novel nanosized N-sulfonated Brönsted acidic catalysts. This demonstrates the utility of quinoline derivatives in organic synthesis, offering efficient routes to complex molecules (Goli-Jolodar et al., 2016).

Catalysis in Organic Reactions

Cobalt(III)-catalyzed redox-neutral annulation of N-chlorobenzamides with alkylidenecyclopropanes, resulting in 3,4-dihydroisoquinolinones, showcases the role of quinoline derivatives in catalysis. This method emphasizes the efficiency of using quinoline-based compounds in promoting organic reactions through C-H activation (Ramesh & Jeganmohan, 2021).

Cancer Therapy

Quinoline derivatives have also been explored for their potential in cancer therapy. For instance, chloroquine and its analogs have been studied for their ability to sensitize cancer cells to treatment, providing a basis for using quinoline derivatives to enhance the efficacy of conventional cancer therapies (Solomon & Lee, 2009).

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULDUQQMWOMJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide](/img/structure/B2838577.png)

![N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2838580.png)

![(2-Imidazo[1,2-a]pyridin-2-ylethyl)(2-thienylmethyl)amine](/img/structure/B2838583.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)

methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)

![6-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2838589.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2838591.png)

![3-Methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2838592.png)

![Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate](/img/structure/B2838595.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2838597.png)